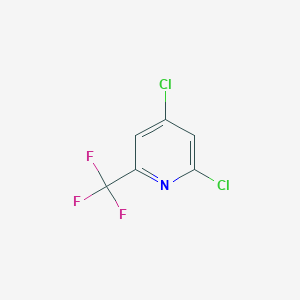

2,4-Dichloro-6-(trifluoromethyl)pyridine

描述

2,4-Dichloro-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2Cl2F3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including agrochemicals and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dichloropyridine with trifluoromethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes. The reaction conditions are optimized to ensure high yield and purity, typically involving temperatures ranging from 20°C to 80°C and the use of catalysts to facilitate the reactions .

化学反应分析

Types of Reactions: 2,4-Dichloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further utilized in different applications .

科学研究应用

Agricultural Chemistry

Herbicides and Pesticides

2,4-Dichloro-6-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its derivatives are crucial for enhancing crop protection against pests and diseases. For instance, compounds derived from this pyridine are integral to the formulation of herbicides that target specific weed species while minimizing harm to crops .

Case Study: Fluazifop-butyl

Fluazifop-butyl, a herbicide derived from trifluoromethylpyridine compounds, has been widely adopted in agricultural practices. It exemplifies the effectiveness of these derivatives in controlling grass weeds in various crops, showcasing the practical benefits of this compound in real-world applications .

Pharmaceutical Development

Medicinal Chemistry

In the pharmaceutical sector, this compound is employed to develop drugs targeting specific diseases. The trifluoromethyl group enhances the biological activity and bioavailability of pharmaceutical compounds .

FDA-Approved Drugs

Several FDA-approved drugs incorporate the trifluoromethyl group as part of their pharmacophore. This modification often improves drug properties such as potency and selectivity against biological targets .

Material Science

Advanced Materials

This compound is also utilized in material science for developing advanced materials, including polymers and coatings. The incorporation of trifluoromethyl groups can enhance the durability and resistance of materials to environmental factors such as moisture and chemicals .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound serves as a reference standard for identifying and quantifying similar compounds in complex mixtures. Its stability and distinct chemical properties make it an ideal candidate for use in various analytical techniques such as HPLC and LC-MS .

Environmental Science

Pollutant Degradation

Emerging research indicates potential applications of this compound in environmental remediation efforts, particularly in degrading pollutants. Studies are ongoing to explore how derivatives of this compound can be used to mitigate environmental contaminants effectively .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Compounds |

|---|---|---|

| Agricultural Chemistry | Herbicides and pesticides | Fluazifop-butyl |

| Pharmaceutical Development | Drug synthesis targeting specific diseases | Various FDA-approved drugs |

| Material Science | Development of polymers and coatings | Advanced polymer materials |

| Analytical Chemistry | Reference standards for analytical methods | HPLC/LC-MS standards |

| Environmental Science | Pollutant degradation studies | Research on remediation |

作用机制

The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes and receptors, disrupting normal cellular functions and leading to its biological effects .

相似化合物的比较

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

- 2,4-Dichloro-5-(trifluoromethyl)pyridine

- 2,3,5-Trichloro-6-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2,4-Dichloro-6-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 6-position significantly enhances its stability and reactivity, making it a valuable compound in various applications .

生物活性

2,4-Dichloro-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at the 2 and 4 positions with chlorine atoms and at the 6 position with a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 205.02 g/mol. The presence of halogen atoms contributes to its reactivity and interaction with biological systems.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to both inhibition and activation of enzymatic activities, significantly affecting metabolic pathways.

Cellular Effects

The compound has been shown to modulate cell signaling pathways and gene expression. It influences oxidative stress responses and inflammatory pathways, which are critical in various disease processes. Studies have reported alterations in cellular metabolism due to changes in the activity of key metabolic enzymes induced by this compound.

The primary mechanism through which this compound exerts its biological effects is through binding interactions with biomolecules such as enzymes and receptors. This binding can inhibit or activate these biomolecules, leading to significant changes in cellular function. For instance, it has been observed to inhibit enzymes involved in the biosynthesis of essential cellular components, thereby affecting cell growth and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiplasmodial Activity : Research has demonstrated that derivatives of this compound exhibit potential antiplasmodial properties, suggesting its utility in developing antimalarial agents.

- Antitumor Properties : The compound has shown promise in inhibiting cancer cell proliferation across various cell lines. Its structural modifications may enhance its efficacy against specific cancer types .

- Toxicological Studies : In animal models, varying dosages of the compound revealed a dose-dependent relationship with cellular effects. Lower doses exhibited minimal effects, while higher doses resulted in significant physiological changes, including potential organ damage.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low Dose | Minimal cellular effects |

| Moderate Dose | Altered metabolic functions |

| High Dose | Significant toxicity and organ damage |

Threshold effects were noted where specific dosages were required to elicit measurable responses in cellular functions.

Applications

This compound holds potential applications across various fields:

- Pharmaceutical Development : Investigated for its use in developing new drugs targeting cancer and infectious diseases.

- Agriculture : Utilized as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides.

属性

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHUMUZOLTXVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544220 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-02-6 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。